The Discovery and Development of Lartesertib (M4076): A Potent and Selective ATM Inhibitor
The Discovery and Development of Lartesertib (M4076): A Potent and Selective ATM Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lartesertib (M4076) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Developed from an imidazo[4,5-c]quinolinone chemical scaffold, lartesertib has demonstrated significant potential as a therapeutic agent, particularly in combination with DNA-damaging therapies such as radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of lartesertib, with a focus on quantitative data and detailed experimental methodologies to support further research and development in the field of DDR inhibitors.
Introduction: Targeting the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR).[1] A central player in the DDR is the ATM kinase, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] Activated by DNA double-strand breaks (DSBs), ATM orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1]
In many cancer cells, the DDR is dysregulated, leading to genomic instability. However, this also creates a dependency on the remaining DDR pathways for survival.[2] This vulnerability can be exploited therapeutically by inhibiting key DDR proteins like ATM, a concept known as synthetic lethality.[2] ATM inhibitors can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing the efficacy of these treatments.[3]
Lartesertib (M4076) emerged from a medicinal chemistry program aimed at identifying potent and selective ATM inhibitors with favorable pharmacological properties for clinical development.[3]
Discovery and Medicinal Chemistry of Lartesertib (M4076)
Lartesertib belongs to a novel class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-one ATM inhibitors. The development of M4076 was a result of advanced medicinal chemistry optimization efforts aimed at improving upon earlier compounds in the same class, such as M3541.[3] Key goals of the optimization process were to enhance aqueous solubility, metabolic stability, and overall pharmacological properties while maintaining high potency and selectivity for ATM.[3]
While a detailed structure-activity relationship (SAR) study for the optimization of this specific series has not been fully published, the general imidazo[4,5-c]quinoline scaffold is a known hinge-binding motif for kinases. The development of lartesertib also involved the identification of atropisomers as improved pharmacological candidates, which are stereoisomers arising from hindered rotation around a single bond.[2]
Mechanism of Action
Lartesertib is an ATP-competitive inhibitor of the ATM kinase.[2] Cryo-electron microscopy studies have revealed the co-crystal structure of the human ATM kinase domain bound to lartesertib, providing a detailed understanding of its binding mode.[4][5][6] Lartesertib binds to the hinge region of the kinase's active site cleft, occupying the space normally taken by ATP.[2] This binding prevents the phosphorylation of downstream ATM substrates, thereby abrogating the ATM-mediated signaling cascade in response to DNA double-strand breaks.[3]
The inhibition of ATM by lartesertib leads to several downstream cellular consequences:
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Abrogation of Cell Cycle Checkpoints: Lartesertib prevents ATM-dependent cell cycle arrest, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.[3]
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Inhibition of DNA Repair: By blocking ATM signaling, lartesertib impairs the repair of DNA double-strand breaks.[3]
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Sensitization to DNA-Damaging Agents: The combination of lartesertib with ionizing radiation or DNA-damaging chemotherapy results in a synergistic increase in cancer cell death.[3]
Preclinical Pharmacology
Lartesertib has undergone extensive preclinical evaluation to characterize its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
The inhibitory activity of lartesertib against ATM and other kinases was assessed in biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| ATM IC50 (at ATP Km) | 0.2 nmol/L | Biochemical Kinase Assay | [3] |
| ATM IC50 (at 1 mmol/L ATP) | 0.7 nmol/L | Biochemical Kinase Assay | [3] |
| Cellular p-ATM/p-CHK2 IC50 | 9 - 64 nmol/L | Cellular Assay (8 cancer cell lines) | [3] |
| Kinase Selectivity | No inhibition of 583 other kinases at 100 nM | Kinase Panel Screen | [2] |
| PI3K-related Kinase Selectivity | No effect on ATR-CHK1 or DNA-PK signaling up to 30 µmol/L | Cellular Assays | [3] |
Table 1: In Vitro Potency and Selectivity of Lartesertib (M4076)
In Vitro Efficacy
Lartesertib has demonstrated potentiation of ionizing radiation (IR) in clonogenic survival assays across a panel of 14 cancer cell lines, including those of breast, colorectal, skin, and lung origin.[2] Furthermore, in pairwise combination screening with 79 anticancer agents, lartesertib showed strong synergistic effects with PARP inhibitors and topoisomerase I inhibitors.[3]
In Vivo Efficacy
The antitumor activity of lartesertib in combination with radiotherapy has been evaluated in mouse xenograft models.
| Xenograft Model | Treatment | Outcome | Reference |
| FaDu (Head and Neck) | Lartesertib + Fractionated IR | Complete tumor regression | [2] |
| NCI-H1975 (Lung) | Lartesertib + Fractionated IR | Strong dose-dependent sensitization | [3] |
| Triple-Negative Breast Cancer (PDX models) | Lartesertib + ATR inhibitor | Significant tumor growth inhibition | [2] |
Table 2: In Vivo Efficacy of Lartesertib (M4076) in Xenograft Models
Clinical Development
Lartesertib is currently under clinical investigation to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Phase I Monotherapy Trial (NCT04882917)
A first-in-human, open-label, Phase I study evaluated lartesertib monotherapy in patients with advanced solid tumors.[7]
| Parameter | Result | Reference |
| Patient Population | 22 patients with advanced solid tumors | [7] |
| Dose Escalation | 100 mg, 200 mg, 300 mg, and 400 mg once daily | [7] |
| Maximum Tolerated Dose (MTD) | 300 mg once daily | [7] |
| Dose-Limiting Toxicity (DLT) | Maculopapular rash | [7] |
| Most Common Grade ≥3 TRAE | Anemia | [7] |
| Pharmacokinetics (Tmax) | 1 to 2 hours | [7] |
| Pharmacokinetics (t1/2) | 5 to 7 hours | [7] |
| Pharmacodynamics (Target Inhibition) | 80-100% reduction in γ-H2AX levels on day 2 | [7] |
| Best Overall Response | Stable disease in 2 patients | [7] |
Table 3: Summary of Phase I Monotherapy Trial of Lartesertib (NCT04882917)
Combination Therapy Trials
Based on the manageable safety profile and evidence of target engagement, further clinical evaluation of lartesertib in combination with other agents, such as the ATR inhibitor tuvusertib, is ongoing (NCT05396833).[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical characterization of lartesertib.
Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to determine the in vitro potency of lartesertib against ATM and other kinases.
Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
General Protocol:
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A kinase reaction is set up in a 384-well plate containing the kinase, a fluorescein-labeled substrate, ATP, and varying concentrations of the inhibitor (lartesertib).
-
The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A solution containing a terbium-labeled anti-phospho-substrate antibody is added.
-
After another incubation period (e.g., 60 minutes), the TR-FRET signal is read on a plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Western Blot Analysis of ATM Signaling
This assay is used to confirm the inhibition of ATM activity within cells by measuring the phosphorylation of its downstream targets.
General Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549) are cultured to ~80% confluency. Cells are pre-treated with various concentrations of lartesertib for a specified time (e.g., 1 hour).
-
Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with ionizing radiation (e.g., 5 Gy).
-
Cell Lysis: After a post-irradiation incubation period (e.g., 1-6 hours), cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ATM substrates (e.g., p-KAP1, p-CHK2, p-p53) and total protein controls.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.
General Protocol:
-
Cell Seeding: A known number of cells are seeded into multi-well plates.
-
Treatment: After allowing the cells to attach, they are treated with lartesertib, ionizing radiation, or a combination of both.
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: The colonies are fixed with a solution like glutaraldehyde and stained with crystal violet.
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Colony Counting: Colonies containing at least 50 cells are counted.
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Data Analysis: The surviving fraction of cells is calculated for each treatment condition and plotted to determine the dose-enhancement ratio.[8]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of lartesertib in a living organism.
General Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., FaDu).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: The mice are randomized into treatment groups (e.g., vehicle control, lartesertib alone, radiation alone, combination). Lartesertib is typically administered orally. Radiation is delivered locally to the tumor.
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Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
Conclusion and Future Directions
Lartesertib (M4076) is a potent and selective ATM inhibitor with a promising preclinical profile and a manageable safety profile in early clinical trials. Its ability to synergize with DNA-damaging agents like radiotherapy and PARP inhibitors makes it an attractive candidate for combination therapies in various solid tumors.
Future research should focus on identifying predictive biomarkers of response to lartesertib-based therapies. This may include tumors with specific DDR deficiencies (e.g., mutations in other DNA repair genes) that would render them particularly vulnerable to ATM inhibition. The ongoing and future clinical trials will be crucial in defining the therapeutic role of lartesertib in the oncology landscape. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising new class of anticancer agents.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]
